
3-Allyl perfluoro(2-methylpentan-3-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl perfluoro(2-methylpentan-3-ol) is a fluorinated organic compound with the molecular formula C9H6F12O and a molecular weight of 358.12 g/mol . This compound is characterized by the presence of both an allyl group and a perfluorinated carbon chain, making it unique in its chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) typically involves the reaction of perfluorinated precursors with allyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 3-Allyl perfluoro(2-methylpentan-3-ol) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl perfluoro(2-methylpentan-3-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into perfluorinated alcohols or hydrocarbons.
Substitution: The allyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Allyl perfluoro(2-methylpentan-3-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Allyl perfluoro(2-methylpentan-3-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The allyl group can also participate in covalent bonding with target molecules, leading to changes in their activity and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Allyl perfluoro(2-methylbutan-3-ol): Similar structure but with a shorter carbon chain.
3-Allyl perfluoro(2-ethylpentan-3-ol): Similar structure but with an ethyl group instead of a methyl group.
3-Allyl perfluoro(2-propylpentan-3-ol): Similar structure but with a propyl group instead of a methyl group.
Uniqueness
3-Allyl perfluoro(2-methylpentan-3-ol) is unique due to its specific combination of an allyl group and a perfluorinated carbon chain. This combination imparts distinct chemical and physical properties, such as high thermal stability, chemical resistance, and the ability to interact with both hydrophobic and hydrophilic environments .
Propriétés
Formule moléculaire |
C9H6F12O |
|---|---|
Poids moléculaire |
358.12 g/mol |
Nom IUPAC |
1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |
InChI |
InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2 |
Clé InChI |
SZUVYWQIDARZII-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


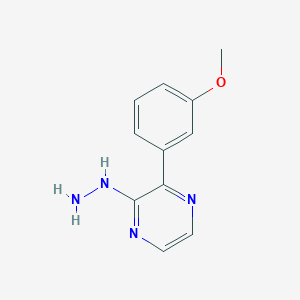
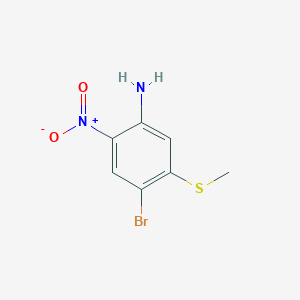

![Ethyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B12082486.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)
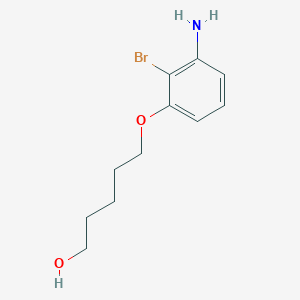
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

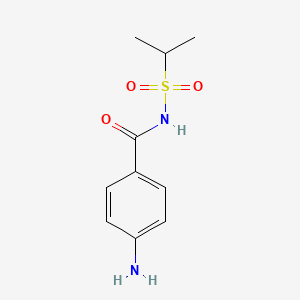
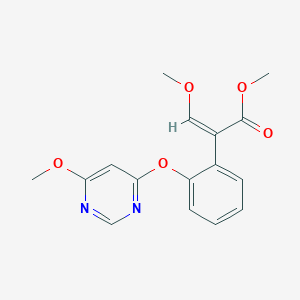
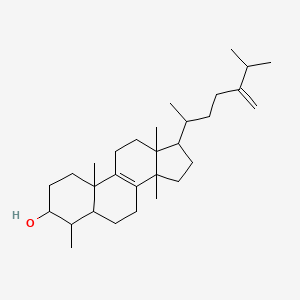
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
